molecular formula C4H5N3O3 B2667486 6-Hydroxylaminouracil CAS No. 20555-88-8; 4730-34-1

6-Hydroxylaminouracil

Cat. No.: B2667486
CAS No.: 20555-88-8; 4730-34-1
M. Wt: 143.102
InChI Key: WGAFEPYJMKWUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxylaminouracil is a uracil derivative substituted with a hydroxylamine (-NH2OH) group at the 6-position of the pyrimidine ring. These compounds serve as precursors for fused heterocyclic systems (e.g., pyranopyrimidines, pyridopyrimidines) with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

6-(hydroxyamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAFEPYJMKWUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of 6-Hydroxylaminouracil with analogous uracil derivatives:

Compound Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Biological Activities Applications
This compound -NH2OH C4H5N3O3 143.10 Potential mutagenicity, intermediate reactivity Synthesis of fused heterocycles, medicinal chemistry
6-Methyluracil -CH3 C5H6N2O2 126.11 Wound healing, anti-inflammatory Pharmaceuticals (e.g., Metacil<sup>®</sup>), research
6-Methylthiouracil -SCH3 C5H6N2OS 142.18 Antithyroid (inhibits thyroid peroxidase) Hyperthyroidism treatment
6-Amino-1,3-dimethyluracil -NH2, -CH3 (1,3) C6H9N3O2 155.16 Cytotoxic activity (e.g., prostate cancer) Cancer research, high-purity reagents
5,6-Dihydro-6-methyluracil -CH3 (saturated ring) C5H8N2O2 128.13 Metabolic intermediate Study of pyrimidine catabolism

Key Research Findings

  • 6-Formyl-2-thiouracil (CAS 16953-46-1): The formyl and thio groups confer unique electrophilic reactivity, enabling applications in cross-coupling reactions .
  • 5,6-Dihydro-6-methyluracil : Serves as a model compound for studying dihydropyrimidine dehydrogenase (DPD) activity, a key enzyme in pyrimidine metabolism .

Challenges and Opportunities

  • Reactivity vs.
  • Purity Considerations: As seen with 6-Amino-1,3-dimethyluracil, impurities in standard-grade compounds can skew research outcomes, emphasizing the need for high-purity synthesis protocols .
  • Structural Tuning: Minor modifications (e.g., replacing -OH with -SCH3 or -NH2) drastically alter pharmacological profiles, enabling targeted drug design .

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